Methyl 2-amino-3-hydroxy-4-phenylbutanoate
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Overview
Description
Methyl 2-amino-3-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutanoate using sodium borohydride in methanol at low temperatures . This method yields the erythro isomer, which can be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient protocols. The use of biocatalytic asymmetric reduction processes has been explored for the production of optically active precursors, which are essential for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, metabolic regulation, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-hydroxy-4-phenylbutanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Uniqueness
Methyl 2-amino-3-hydroxy-4-phenylbutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSYUJVTUSOLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC1=CC=CC=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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